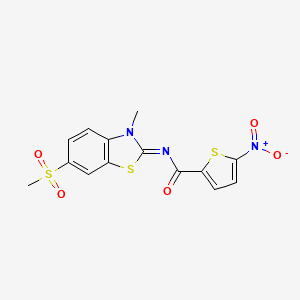

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrophysiological Activity

Research has shown that compounds related to N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide exhibit significant electrophysiological activity. For instance, Morgan et al. (1990) reported the synthesis and cardiac electrophysiological activity of a series of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting the potential of similar compounds in developing selective class III antiarrhythmic agents Morgan et al., 1990.

C-S, S-H, and S-S Bond Cleavage

Schaub et al. (2009) explored the C-S, S-H, and S-S bond cleavage using a nickel(0) NHC complex, revealing the chemical versatility of similar structures in organic transformations Schaub et al., 2009.

Carbonic Anhydrase Inhibition

Büyükkıdan et al. (2013) synthesized novel metal complexes of a similar heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties. This suggests potential applications in pharmacology, especially in the development of novel diuretics or treatments for glaucoma Büyükkıdan et al., 2013.

Antitumor Agents

Yoshida et al. (2005) based on a similar chemical scaffold, synthesized derivatives that exhibited selective cytotoxicity against tumorigenic cell lines, suggesting its potential as a lead compound in cancer chemotherapy Yoshida et al., 2005.

Antiproliferative Activity

Chandrappa et al. (2008) evaluated the antiproliferative activity of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones against various human cancer cell lines, highlighting the therapeutic potential of compounds within this chemical family Chandrappa et al., 2008.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit antibacterial activities against rice bacterial leaf blight caused by the pathogen xanthomonas oryzaepv .

Mode of Action

It is known that similar compounds can inhibit the production of extracellular polysaccharide (eps), which is crucial for the survival and virulence of certain bacteria .

Biochemical Pathways

Similar compounds have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .

Result of Action

Similar compounds have been found to improve the chlorophyll content and restrain the increase in the malondialdehyde (mda) content in rice to considerably reduce the amount of damage caused by xoo .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, solvent polarity has been found to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds

Propiedades

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S3/c1-16-9-4-3-8(25(2,21)22)7-11(9)24-14(16)15-13(18)10-5-6-12(23-10)17(19)20/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZXUWLEDGHQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2962384.png)

![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+](/img/structure/B2962387.png)

![methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2962393.png)

![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2962394.png)

![Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2962395.png)